Cynarin
Overview
Description
Cynarin is a hydroxycinnamic acid derivative and a biologically active chemical constituent of artichoke (Cynara cardunculus). It is an ester formed from quinic acid and two units of caffeic acid .
Synthesis Analysis
Cynarin has been found to be a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This was determined through molecular docking analysis, fluorescence-based ligand-binding assay, and reporter gene system assay .Molecular Structure Analysis
Cynarin’s molecular structure has been studied using molecular docking analysis. It was found that cynarin has good binding activity with therapeutic targets .Chemical Reactions Analysis
Cynarin is known to readily degrade/transform into other compounds. It exhibits left-handed rotatory power and a weak acid reaction that is slightly stable in the air alkaline solution and changes to green in the presence of ferric chloride .Physical And Chemical Properties Analysis
Cynarin has a molecular formula of C25H24O12 and a molar mass of 516.44 g/mol. It has a melting point of 225 °C .Scientific Research Applications
Anti-inflammatory Effects
Cynarine has been reported to have intestinal anti-inflammatory effects, particularly in the context of colitis models in mice. This suggests potential therapeutic applications for inflammatory bowel diseases .
Antioxidant Activity
Research indicates that Cynarine possesses significant antioxidant properties. It has been tested for its ability to reduce oxidative stress, which is a factor in many chronic diseases .
Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
Cynarine has been studied for its potential in treating NAFLD. It targets multiple pathways and has shown promise in providing a scientific basis for systematic development as a treatment option .
Neuroprotective Effects
The antioxidant properties of Cynarine suggest it could have neuroprotective effects, potentially aiding in the prevention or treatment of neurodegenerative diseases.
MDPI - Functional and Therapeutic Potential of Artichoke Wiley Online Library - Extraction of cynarine and chlorogenic acid from Artichoke leaves Hereditas Journal - Mechanisms of Cynarine for treatment of NAFLD Frontiers - Chinese medicine in the treatment of NAFLD
Mechanism of Action
Cynarine, also known as Cynarin, is a hydroxycinnamic acid derivative and a biologically active chemical constituent of artichoke (Cynara cardunculus) . It has been studied for its potential therapeutic effects in various health conditions, particularly non-alcoholic fatty liver disease (NAFLD) .
Target of Action
Cynarine has been found to act on multiple targets related to NAFLD. The primary targets include CASP3 , TP53 , MMP9 , ELANE , and NOTCH1 . These targets play crucial roles in various biological processes, including apoptosis, cell cycle regulation, matrix remodeling, neutrophil degranulation, and cell differentiation .
Mode of Action
Cynarine interacts with its targets to bring about therapeutic effects. Molecular docking studies have confirmed that Cynarine has good binding activity with these therapeutic targets . This interaction leads to changes in the activity of these targets, which can result in therapeutic effects.
Biochemical Pathways
The PI3K-Akt signaling pathway, cell cycle, and MAPK signaling pathway are the main pathways affected by Cynarine . These pathways are involved in cell survival, growth, and proliferation. By influencing these pathways, Cynarine can potentially prevent and treat NAFLD .
Pharmacokinetics
It’s known that cynarine has good binding activity with its therapeutic targets , suggesting it may have suitable bioavailability.
Result of Action
Cynarine has been found to reduce the fat deposition ability of NAFLD model cells . It effectively reduces the levels of ALT and AST released by liver cells due to excessive lipid accumulation . Additionally, Cynarine inhibits the expression of AKT1 and MAPK1 , which are key proteins in the PI3K-Akt and MAPK signaling pathways, respectively.
Safety and Hazards
properties
IUPAC Name |
(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUMTOHNYZQPO-RVXRWRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309674 | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cynarine | |
CAS RN |
212891-05-9, 30964-13-7 | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cynarine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cynarine [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYNARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,5-Dicaffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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